![molecular formula C14H8ClF3N2 B500883 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 284674-61-9](/img/structure/B500883.png)

8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

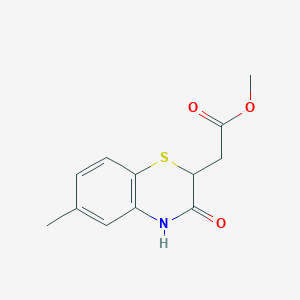

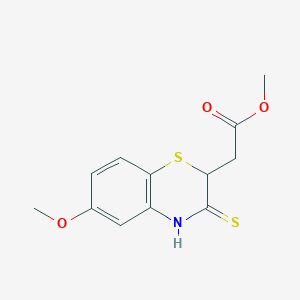

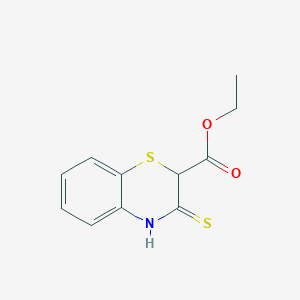

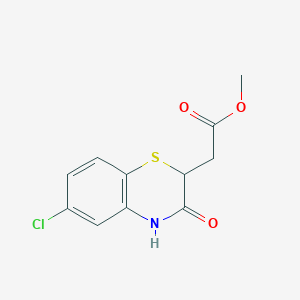

The synthesis of imidazo[1,2-a]pyridine derivatives has been reported in the literature . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been confirmed by 1H NMR, 13C NMR and high-resolution mass spectra (HRMS) .Applications De Recherche Scientifique

Glucagon-Like Peptide 1 Receptor Activation

This compound has been identified as a potential activator for the glucagon-like peptide 1 receptor (GLP-1R). It has demonstrated effects in increasing GLP-1 secretion, which in turn increases glucose responsiveness in both in vitro and pharmacology analyses .

Medicinal Chemistry

Imidazopyridine, the core structure of this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This structure is valuable for its potential therapeutic effects .

Nematicidal Activity

Researchers have designed and synthesized derivatives of this compound to discover new substances with high nematicidal activity. These derivatives have been tested and confirmed for their structure and potential efficacy .

Fungicidal Activity

In addition to nematicidal properties, some derivatives of this compound have also been explored for their fungicidal activities. This dual functionality makes it a versatile agent for agricultural applications .

Material Science

Due to its structural character, imidazopyridine moieties are useful in material science. The compound’s unique properties may contribute to advancements in material engineering and design .

Mécanisme D'action

Target of Action

The primary target of 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is the Glucagon-like Peptide 1 Receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in glucose control and has been exploited as a therapeutic target for diabetes .

Mode of Action

8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine acts as a GLP-1R agonist . It interacts with GLP-1R and stimulates the receptor, leading to an increase in GLP-1 secretion . This results in an increase in glucose responsiveness .

Biochemical Pathways

The activation of GLP-1R by 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine leads to a cascade of events that regulate glucose control. It directly stimulates insulin release from the pancreatic β cell and suppresses the release of glucagon from the α cell . It also slows gastric emptying, thus slowing digestion and absorption, and moderating blood glucose excursions .

Pharmacokinetics

It is mentioned that further studies are underway to optimize the potency and selectivity of this compound .

Result of Action

The activation of GLP-1R by 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several molecular and cellular effects. It increases β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro . It also stimulates the differentiation of rodent and human islet precursor cells into β cells .

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine and related compounds may have potential applications in the development of new drugs.

Propriétés

IUPAC Name |

8-chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2/c15-11-6-10(14(16,17)18)7-20-8-12(19-13(11)20)9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHNSQRFCXRPMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B500801.png)

![2-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500815.png)

![2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500817.png)

![2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500819.png)

![2-[2-(2-pyrimidinylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500820.png)

![1-ethyl-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500823.png)